5-bromo-2-chloro-N-cycloheptylbenzamide
Overview
Description
5-bromo-2-chloro-N-cycloheptylbenzamide is a chemical compound with the molecular formula C14H17BrClNO . It is a derivative of benzamide .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-chloro-N-cycloheptylbenzamide consists of a benzamide core with bromine and chlorine substituents at the 5 and 2 positions, respectively, and a cycloheptyl group attached to the nitrogen atom .Scientific Research Applications
Industrial Process Scale-Up
This compound has been used in the industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . The preparation was run as 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Diabetes Therapy
The compound is being studied for its potential in diabetes therapy. Diabetes is a condition where the pancreas does not produce enough insulin (a hormone that regulates blood sugar, or glucose) or when the body cannot effectively use the insulin it produces . The compound is being used in the development of SGLT-2 inhibitors, which are a promising line of treatment for diabetes .
Research & Development
The compound is a key intermediate in high demand that is utilized for developing SGLT-2 inhibitors . Several research teams have devoted to the study of structure–activity relationship of SGLT2 inhibitor .
Commercial Availability
The compound is commercially available from suppliers like COMBI-BLOCKS INC . This availability supports ongoing research efforts.
Potential Use in COVID-19 Research
While not directly mentioned in the search results, it’s worth noting that many chemical compounds are being explored for their potential use in COVID-19 research . Given the compound’s role in SGLT2 inhibitors, it could potentially be of interest in this area as well.
Safety and Hazards
The safety data sheet for a related compound, 5-bromo-2-chloro-N-cyclohexylbenzamide, suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim to fresh air, removing contaminated clothing, washing off with soap and water, rinsing with pure water, and not inducing vomiting .
properties
IUPAC Name |
5-bromo-2-chloro-N-cycloheptylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO/c15-10-7-8-13(16)12(9-10)14(18)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSOOPQJOBDQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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